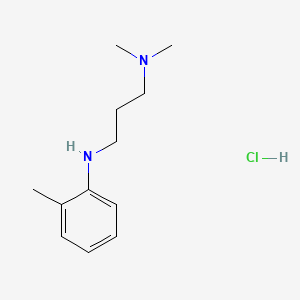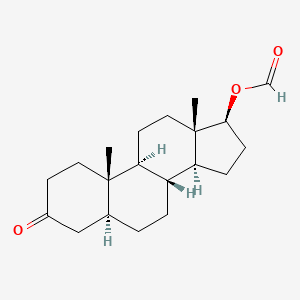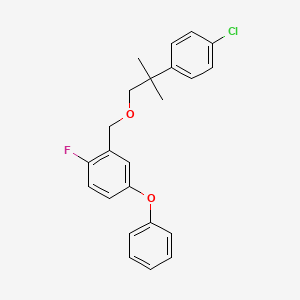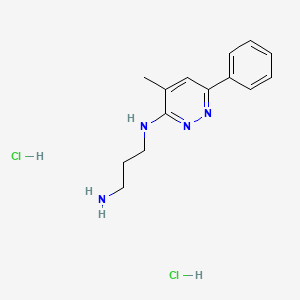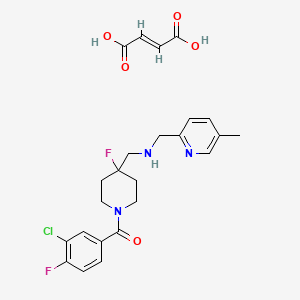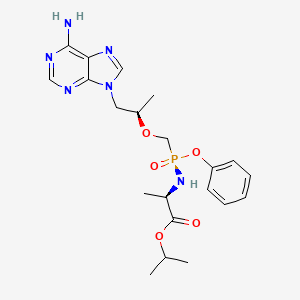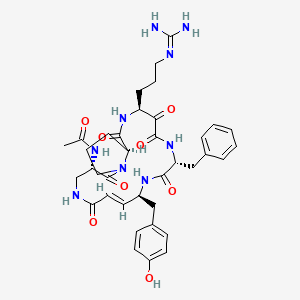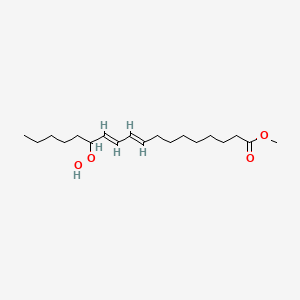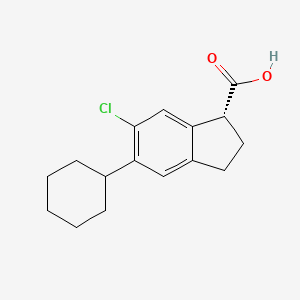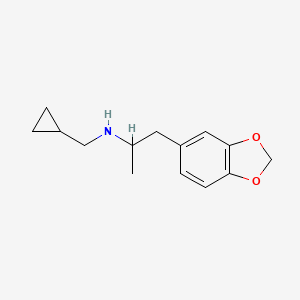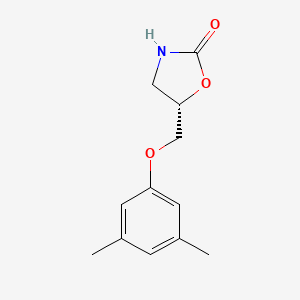
Metaxalone, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Metaxalone, (S)-, is a skeletal muscle relaxant primarily used to alleviate discomfort associated with acute, painful musculoskeletal conditions. It is marketed under the brand name Skelaxin. The compound is known for its relatively low incidence of side effects compared to other muscle relaxants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Metaxalone is synthesized through a multi-step process involving the reaction of 3,5-dimethylphenol with formaldehyde to form 3,5-dimethylbenzyl alcohol. This intermediate is then reacted with chloroacetic acid to produce 3,5-dimethylbenzyl chloroacetate. The final step involves the cyclization of this ester with urea to yield metaxalone .
Industrial Production Methods: Industrial production of metaxalone follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of each step .
Analyse Chemischer Reaktionen
Types of Reactions: Metaxalone undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used, often under controlled temperature and pH conditions.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of metaxalone .
Wissenschaftliche Forschungsanwendungen
Metaxalone has a wide range of applications in scientific research:
Wirkmechanismus
The exact mechanism of action of metaxalone is not fully understood. it is believed to exert its effects through general central nervous system depression. This may involve the inhibition of neuronal activity in the brain and spinal cord, leading to muscle relaxation . Metaxalone is metabolized primarily by the cytochrome P450 enzymes CYP1A2 and CYP2C19 .
Vergleich Mit ähnlichen Verbindungen
Cyclobenzaprine: Another muscle relaxant with a similar mechanism of action but a higher incidence of side effects.
Carisoprodol: Known for its sedative properties, but with a higher potential for abuse and dependence.
Methocarbamol: Similar in its muscle relaxant properties but with a different metabolic pathway.
Uniqueness of Metaxalone: Metaxalone is unique due to its relatively low incidence of side effects and its specific metabolic pathway involving CYP1A2 and CYP2C19. This makes it a preferred choice for patients who require muscle relaxation with minimal adverse effects .
Eigenschaften
CAS-Nummer |
1072122-15-6 |
|---|---|
Molekularformel |
C12H15NO3 |
Molekulargewicht |
221.25 g/mol |
IUPAC-Name |
(5S)-5-[(3,5-dimethylphenoxy)methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H15NO3/c1-8-3-9(2)5-10(4-8)15-7-11-6-13-12(14)16-11/h3-5,11H,6-7H2,1-2H3,(H,13,14)/t11-/m0/s1 |
InChI-Schlüssel |
IMWZZHHPURKASS-NSHDSACASA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1)OC[C@@H]2CNC(=O)O2)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)OCC2CNC(=O)O2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


